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Introduction

Lisavanbulin (also known as BAL101553) is a novel, orally available, small-molecule prodrug
of the active moiety avanbulin (BAL27862).[1] Avanbulin is a microtubule-destabilizing agent
that has demonstrated promising anti-tumor activity in various preclinical cancer models,
including those resistant to conventional microtubule-targeting agents.[2][3] This technical
guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics
(PD) of lisavanbulin, with a focus on its development for the treatment of glioblastoma (GBM),
an aggressive form of brain cancer. Lisavanbulin's ability to cross the blood-brain barrier
makes it a promising candidate for this indication.[4][5]

Pharmacokinetics

Lisavanbulin is rapidly and extensively converted to its active moiety, avanbulin. Therefore,
the pharmacokinetic profile of avanbulin is the most relevant for assessing its clinical activity.

Absorption and Bioavailability

Following oral administration, lisavanbulin is absorbed and converted to avanbulin. In a phase
1/2a clinical trial (NCT02490800) in patients with high-grade glioma or glioblastoma, the
pharmacokinetic parameters of avanbulin were assessed after once-daily oral administration of
lisavanbulin.[4][6]
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Dose Proportionality and Key Pharmacokinetic
Parameters

Pharmacokinetic data from the NCT02490800 study demonstrated that the exposure to
avanbulin, as measured by Cmax (maximum plasma concentration) and AUC (area under the
concentration-time curve), increased in a dose-proportional manner with increasing oral doses
of lisavanbulin ranging from 8 to 35 mg/day.[7]

At the maximum tolerated dose (MTD) of 30 mg/day for patients with glioblastoma or high-
grade glioma, the following pharmacokinetic parameters for avanbulin were observed on Cycle
1, Day 1:[7]

Parameter Value Unit
Cmax ~147 ng/mL
AUCO-inf ~1,575 h*ng/mL

A two-fold increase in the lisavanbulin dose from 15 to 30 mg/day resulted in an approximate
1.9-fold and 1.3-fold increase in the geometric mean Cmax of avanbulin on Cycle 1, Day 1 and
Cycle 2, Day 1, respectively. The corresponding increases in AUCO-last were 1.5-fold and 1.6-
fold.[7]

Pharmacodynamics
Mechanism of Action

Avanbulin, the active moiety of lisavanbulin, exerts its anti-tumor effects by disrupting
microtubule dynamics.[2] It binds to the colchicine site on tubulin heterodimers, which prevents
their polymerization into microtubules.[2][8] This disruption of microtubule formation leads to
the activation of the Spindle Assembly Checkpoint (SAC), a critical cell cycle checkpoint that
ensures proper chromosome segregation during mitosis.[2][9]

Persistent SAC activation due to microtubule disruption ultimately triggers mitotic catastrophe
and apoptosis (programmed cell death) in cancer cells.[3] Preclinical studies have confirmed
that treatment with avanbulin leads to an increase in G2/M cell cycle arrest and apoptosis in
glioblastoma models.[3]
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Caption: Signaling pathway of Lisavanbulin's mechanism of action.
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Biomarkers of Response

End-binding protein 1 (EB1) is a protein that plays a role in regulating microtubule dynamics. In
early clinical studies, strong expression of EB1 in glioblastoma tissue, as determined by
immunohistochemistry (IHC), was investigated as a potential predictive biomarker for response
to lisavanbulin.[10] However, subsequent analysis from the Phase 2a part of the
NCT02490800 study indicated that EB1-IHC positivity did not show sufficient enrichment for
response.[10]

Further exploratory analysis in the NCT02490800 study identified a five-gene signature based
on RNA sequencing of archival glioblastoma tissues. This signature was found to be predictive
of response to lisavanbulin, irrespective of EB1 expression or IDH mutation status.[10] The
signature is characterized by the downregulation of homeobox genes, which may be involved
in the control of microtubule dynamics.[10]

Experimental Protocols
Pharmacokinetic Analysis

In the phase 1 study of lisavanbulin in combination with radiation in newly diagnosed
glioblastoma, blood samples for pharmacokinetic analysis were collected at the following time
points on days 1 and 22: pre-dose (0), and 0.5, 1, 2, 4, 6, and 24 hours post-lisavanbulin
administration.[4] Plasma concentrations of lisavanbulin and its active metabolite, avanbulin,
were determined using a validated liquid chromatography with tandem mass spectrometry (LC-
MS/MS) method.[4]

The concentration-time profiles of lisavanbulin and avanbulin were analyzed using non-
compartmental methods with Phoenix WinNonlin software.[4] Key pharmacokinetic parameters
such as Cmax and Tmax (time to reach Cmax) were obtained directly from the experimental
observations. The area under the plasma concentration-time curve (AUC) was calculated using
the linear trapezoidal rule.[4]
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Caption: Experimental workflow for pharmacokinetic analysis.

Pharmacodynamic Analysis (Preclinical)

In preclinical studies, the effect of avanbulin on the cell cycle of glioblastoma cells was
assessed.[3] This typically involves treating cancer cell lines with the compound and then using
flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S,
G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[3]

The induction of apoptosis by avanbulin was also evaluated in preclinical models.[3] Common
methods for assessing apoptosis include Annexin V/Propidium lodide (PI) staining followed by
flow cytometry, or assays that measure the activity of caspases, which are key enzymes in the
apoptotic pathway.

Conclusion

Lisavanbulin is a promising oral prodrug of the microtubule-destabilizing agent avanbulin. It
exhibits a dose-proportional pharmacokinetic profile and has demonstrated anti-tumor activity
in glioblastoma, a challenging cancer to treat. The mechanism of action, involving the
disruption of microtubule dynamics and activation of the spindle assembly checkpoint, is well-
characterized. While the initial biomarker strategy focused on EB1 expression, a more recent
RNA-based signature appears to be a more robust predictor of response. Further clinical
development of lisavanbulin, guided by this biomarker signature, is warranted to fully elucidate
its therapeutic potential in patients with glioblastoma.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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